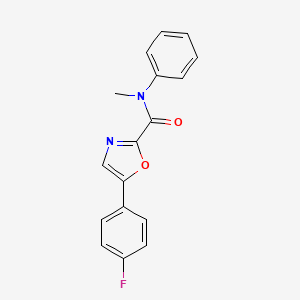

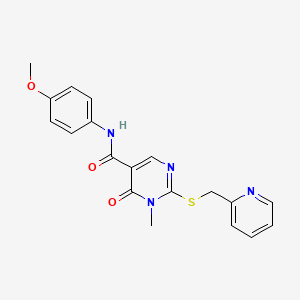

5-(4-fluorophenyl)-N-methyl-N-phenyloxazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of oxazole derivatives often involves the cyclization of functionalized enamides, a process that can be catalyzed by copper to form 2-phenyl-4,5-substituted oxazoles. Kumar et al. (2012) describe an efficient two-step synthesis involving intramolecular copper-catalyzed cyclization of highly functionalized novel β-(methylthio)enamides, leading to various oxazole products with potential biological activities (Kumar, Saraiah, Misra, & Ila, 2012).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals detailed insights into their crystallographic characteristics. For instance, the crystal structure determination of related aromatic and heterocyclic amides provides information on their molecular conformations, which are crucial for understanding their interactions and reactivity (Moreno-Fuquen et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving oxazole derivatives can be diverse, including nucleophilic substitutions and cyclizations. A notable reaction is the Fries rearrangement, which has been applied to synthesize benzamide derivatives under microwave-assisted, catalyst- and solvent-free conditions (Moreno-Fuquen et al., 2019). These reactions highlight the chemical versatility and reactivity of oxazole-containing compounds.

Applications De Recherche Scientifique

Antitumor Activity

Research has shown the synthesis of compounds structurally similar to 5-(4-fluorophenyl)-N-methyl-N-phenyloxazole-2-carboxamide with significant antitumor activity. For instance, a study by Hao et al. (2017) synthesized a compound through a series of reactions, starting from 4-fluoro-2-isocyanato-1-methylbenzene, which exhibited inhibitory effects on the proliferation of some cancer cell lines (Hao et al., 2017).

Antimicrobial and Antiviral Activities

Compounds with structural features similar to this compound have been found to possess antimicrobial and antiviral properties. Dengale et al. (2019) synthesized compounds derived from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide that demonstrated in vitro antibacterial and antifungal activity (Dengale et al., 2019).

Crystal Structure and Synthesis Optimization

Understanding the crystal structure and optimizing the synthesis of such compounds is crucial for their application in scientific research. A study by Liu et al. (2016) focused on the synthesis and crystal structure determination of a compound with similar structural properties. This research aids in understanding the molecular configuration and potential interactions of these compounds (Liu et al., 2016).

Inhibitory Activities

Compounds with oxazole structures have been shown to exhibit inhibitory activities on biological processes. Ozaki et al. (1983) synthesized methyl 5-substituted oxazole-4-carboxylates that showed inhibitory activity on blood platelet aggregation, comparable to aspirin (Ozaki et al., 1983).

Development of Radioligands

Similar compounds have been used in the development of radioligands for imaging purposes. Matarrese et al. (2001) labeled quinoline-2-carboxamide derivatives with carbon-11, demonstrating their potential as radioligands for noninvasive assessment of peripheral benzodiazepine type receptors in vivo using positron emission tomography (Matarrese et al., 2001).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on its structural similarity to other compounds, it can be hypothesized that it interacts with its targets through a process similar to the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction, which involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

For example, indole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It has been suggested that p-glycoprotein (p-gp) may act as a saturable absorption barrier to similar compounds, slowing the rate of absorption at low doses and resulting in nonlinearity in oral disposition in humans .

Action Environment

It is known that the success of similar reactions, such as the suzuki–miyaura cross-coupling reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c1-20(14-5-3-2-4-6-14)17(21)16-19-11-15(22-16)12-7-9-13(18)10-8-12/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRLDLGEDIAMBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

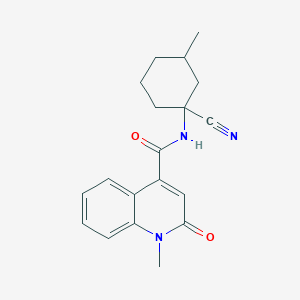

![2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2480550.png)

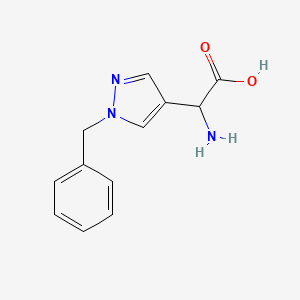

![2-[(4-Chlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480552.png)

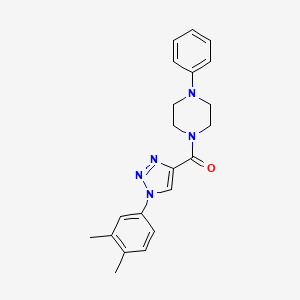

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2480556.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methylpropyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2480565.png)

![(3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2480568.png)